

A Comparative Analysis of the Metabolism of N-Nitrosoanatabine and N-Nitrosoanabesine

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Compound of Interest

Compound Name: *N-Nitrosoanatabine*

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This guide provides a detailed comparison of the metabolism of two structurally similar tobacco-specific nitrosamines (TSNAs), N'-Nitrosoanatabine (NAT) and N'-nitrosoanabesine (NAB). Both are found in tobacco products and are formed from the nitrosation of the minor tobacco alkaloids, anatabine and anabesine, respectively. While both are considered less carcinogenic than other TSNAs like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), understanding their metabolic fate is crucial for a comprehensive assessment of their biological activity and potential health risks.

Executive Summary

N'-Nitrosoanatabine (NAT) and N'-nitrosoanabesine (NAB) are metabolized by cytochrome P450 (CYP) enzymes, primarily through pathways of α -hydroxylation and pyridine N-oxidation. While detailed quantitative data on the metabolic breakdown of NAT and NAB are less extensive than for more potent carcinogenic TSNAs, available evidence from in vivo and in vitro studies provides insights into their comparative metabolism. Both compounds act as competitive inhibitors of the metabolism of the more potent carcinogen NNN, suggesting they are also substrates for the same CYP enzymes, particularly CYP2A13. Pharmacokinetic data from studies in F344 rats indicate a significantly longer biological half-life for NAT compared to NNN, a related nitrosamine.

Data Presentation

Table 1: In Vitro Inhibition of N'-Nitrosoanornicotine (NNN) Metabolism by NAT and NAB

This table summarizes the inhibitory constants (K_i) of NAT and NAB against the formation of various NNN metabolites catalyzed by human cytochrome P450 2A13. A lower K_i value indicates a higher affinity of the compound for the enzyme's active site.

Compound	Metabolite Formation Inhibited	K_i (μM)
N'-Nitrosoanatabine (NAT)	4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)	1.37[1]
	4-hydroxy-4-(3-pyridyl)-butyric acid (hydroxy acid)	1.35[1]
	4-oxo-4-(3-pyridyl) butanal (OPB)	3.40[1]
N'-Nitrosoanabasine (NAB)	4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)	0.71[1]
	4-hydroxy-4-(3-pyridyl)-butyric acid (hydroxy acid)	1.01[1]
	4-oxo-4-(3-pyridyl) butanal (OPB)	3.04[1]

Table 2: In Vivo Pharmacokinetic Parameters in F344 Rats

This table presents the biological half-life of NAT in comparison to the related tobacco-specific nitrosamine, NNN, in F344 rats.

Compound	Biological Half-life ($t_{1/2}$) in minutes
N'-Nitrosoanatabine (NAT)	540
N'-Nitrosoanornicotine (NNN)	184

Metabolic Pathways

The primary metabolic pathways for both NAT and NAB involve enzymatic reactions catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites that are then excreted. The main pathways include:

- **α -Hydroxylation:** This is a critical activation pathway for many nitrosamines, leading to the formation of unstable α -hydroxynitrosamines. These intermediates can then spontaneously decompose to form reactive electrophiles capable of binding to cellular macromolecules like DNA. For NAB, α -hydroxylation has been identified as a metabolic route in rats.[\[2\]](#)
- **Pyridine N-oxidation:** This is generally considered a detoxification pathway, leading to the formation of more polar and readily excretable N-oxide metabolites.
- **Glucuronidation:** Both NAT and NAB, along with their metabolites, can undergo conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility and facilitates excretion in the urine.[\[2\]](#)

Experimental Protocols

In Vitro Inhibition of NNN Metabolism

Objective: To determine the inhibitory potential of NAT and NAB on the metabolism of NNN by human CYP2A13.

Methodology:

- **Enzyme Source:** Recombinant human cytochrome P450 2A13 expressed in a suitable system (e.g., baculovirus-infected insect cells).
- **Substrate:** N'-Nitrosonornicotine (NNN).
- **Inhibitors:** N'-Nitrosoanatabine (NAT) and N'-nitrosoanabasine (NAB).
- **Incubation:** Incubations are performed in a reaction mixture containing the CYP2A13 enzyme, a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), NNN at various concentrations, and a range of concentrations of either NAT or NAB.

- **Analysis:** The reaction is terminated, and the metabolites of NNN (HPB, hydroxy acid, OPB) are extracted and quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
- **Data Analysis:** The inhibition constants (K_i) are determined by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive inhibition) using non-linear regression analysis.^[1]

In Vivo Pharmacokinetic Analysis in Rats

Objective: To determine the biological half-life of NAT in F344 rats.

Methodology:

- **Animal Model:** Male F344 rats.
- **Dosing:** A single dose of N'-Nitrosoanatabine is administered to the rats.
- **Sample Collection:** Blood samples are collected at various time points after administration.
- **Sample Preparation:** Plasma is separated from the blood samples, and NAT is extracted using a suitable organic solvent.
- **Analysis:** The concentration of NAT in the plasma extracts is determined using a sensitive analytical method such as gas chromatography-thermal energy analyzer (GC-TEA).
- **Data Analysis:** The plasma concentration-time data is plotted, and the biological half-life ($t_{1/2}$) is calculated using pharmacokinetic modeling software.

Quantification of NAT and NAB in Urine by LC-MS/MS

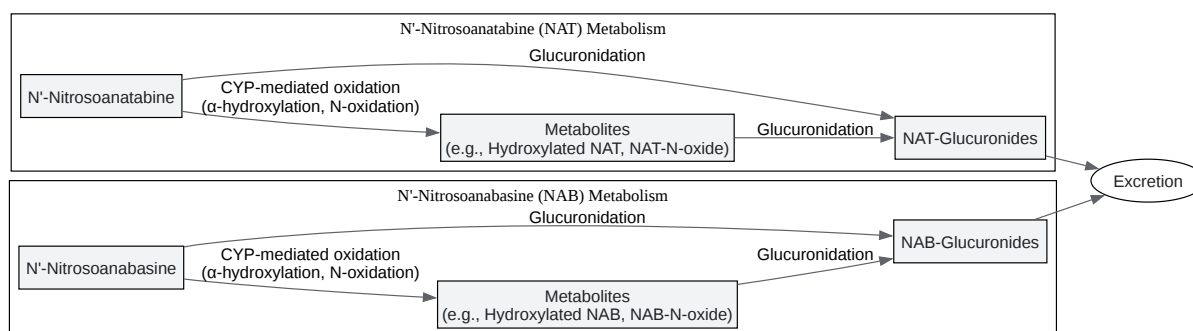
Objective: To quantify the levels of NAT and NAB and their glucuronides in urine.

Methodology:

- **Sample Preparation:** A urine sample is treated with β -glucuronidase to cleave the glucuronide conjugates, releasing the free forms of NAT and NAB.

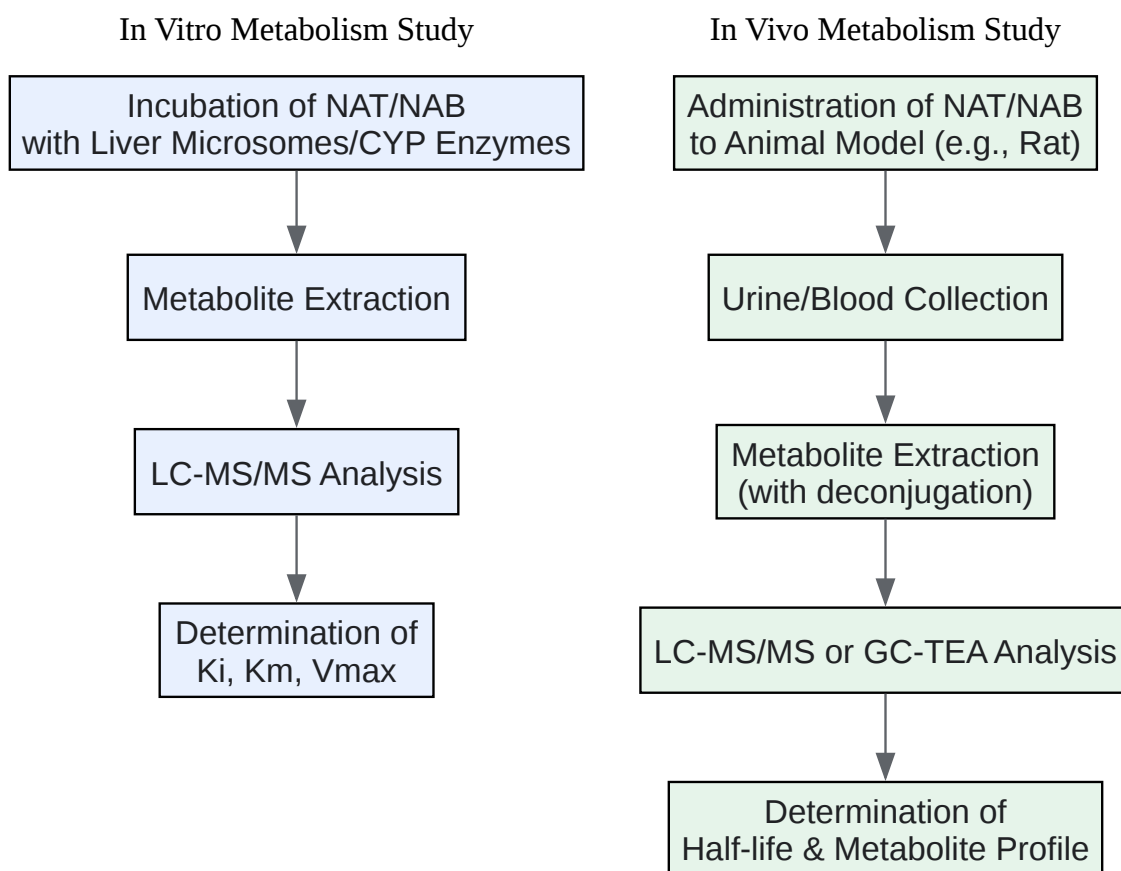
- Extraction: The analytes are then isolated and concentrated from the urine matrix using solid-phase extraction (SPE).
- Instrumentation: The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
- Chromatography: Separation of NAT and NAB is achieved on a C18 analytical column with a gradient mobile phase.
- Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify NAT and NAB based on their specific precursor-to-product ion transitions.
- Quantification: Deuterated internal standards for NAT and NAB are used to ensure accurate quantification.[3]

Visualizations



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Caption: General metabolic pathways for NAT and NAB.



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Caption: Workflow for in vitro and in vivo metabolism studies.

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